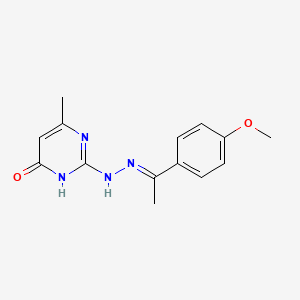![molecular formula C17H20N2O B6033045 4-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol](/img/structure/B6033045.png)
4-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol, also known as JNJ-7925476, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of phenols and is a selective antagonist of the dopamine D2 receptor. The purpose of
作用机制
The mechanism of action of 4-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol is primarily based on its selective antagonistic activity against the dopamine D2 receptor. This receptor is involved in several neurological and psychiatric disorders, and its blockade has been shown to have therapeutic benefits. By selectively blocking the dopamine D2 receptor, 4-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol can modulate the dopaminergic system, which is involved in several neurological and psychiatric disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol are primarily based on its selective antagonistic activity against the dopamine D2 receptor. Studies have shown that this compound can modulate the dopaminergic system, which is involved in several neurological and psychiatric disorders. The biochemical and physiological effects of 4-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol are dependent on the dose, duration of treatment, and the specific disorder being treated.
实验室实验的优点和局限性
The advantages of using 4-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol in lab experiments are primarily based on its selective antagonistic activity against the dopamine D2 receptor. This compound can be used to study the dopaminergic system, which is involved in several neurological and psychiatric disorders. The limitations of using 4-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol in lab experiments are primarily related to its potential side effects and toxicity. This compound should be used with caution and under appropriate safety protocols.
未来方向
The future directions of research on 4-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol are primarily focused on its potential therapeutic applications. Studies are ongoing to explore the efficacy and safety of this compound in the treatment of schizophrenia, Parkinson's disease, and addiction. Additionally, research is being conducted to optimize the synthesis method of 4-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol and to develop new analogs with improved therapeutic properties.
合成方法
The synthesis of 4-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol involves a multi-step process. The first step involves the reaction of 3-pyridinylmethylamine with 4-chlorophenylacetic acid to form 4-{[2-(3-pyridinyl)-1-acetylamino]methyl}phenol. This intermediate compound is then reduced with sodium borohydride to obtain 4-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol. This synthesis method has been reported in several scientific publications and has been optimized for high yield and purity.
科学研究应用
The scientific research application of 4-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol is primarily focused on its potential therapeutic applications. This compound has been shown to have selective antagonistic activity against the dopamine D2 receptor, which is involved in several neurological and psychiatric disorders. Studies have shown that 4-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol has potential applications in the treatment of schizophrenia, Parkinson's disease, and addiction.
属性
IUPAC Name |
4-[(2-pyridin-3-ylpiperidin-1-yl)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c20-16-8-6-14(7-9-16)13-19-11-2-1-5-17(19)15-4-3-10-18-12-15/h3-4,6-10,12,17,20H,1-2,5,11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWVCQVCKCEUSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CN=CC=C2)CC3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-benzyl-1-[(4-chloro-3,5-dimethylphenoxy)acetyl]piperidine](/img/structure/B6032963.png)
![(5S)-5-{[{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}(2-pyridinylmethyl)amino]methyl}-2-pyrrolidinone](/img/structure/B6032968.png)
![4-({[4-(ethoxycarbonyl)phenyl]amino}carbonyl)phenyl 1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B6032978.png)

![N-[3-(2-pyridinyl)propyl]-6-[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]nicotinamide](/img/structure/B6032996.png)
![1-(4-chlorobenzyl)-N-[2-(4-fluorophenoxy)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6032998.png)
![N-cyclohexyl-2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}-N-methylacetamide](/img/structure/B6033004.png)
![3-[2-(2,6-difluorophenyl)ethyl]-1-[(1-isopropyl-4-piperidinyl)carbonyl]piperidine](/img/structure/B6033012.png)
![1-benzyl-4-(3-{1-[(2E)-3-(3-pyridinyl)-2-propenoyl]-3-piperidinyl}propanoyl)piperazine](/img/structure/B6033018.png)
![1-(1-ethyl-2-pyrrolidinyl)-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(3-methylbenzyl)methanamine](/img/structure/B6033025.png)
![N-(1-methylbutyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B6033038.png)

![N-(3-chloro-4-methoxyphenyl)-4-ethoxy-6-[4-(4-methoxyphenyl)-1-piperazinyl]-1,3,5-triazin-2-amine](/img/structure/B6033055.png)
![3,4-diamino-N,N'-bis(2,4-dichlorophenyl)thieno[2,3-b]thiophene-2,5-dicarboxamide](/img/structure/B6033061.png)